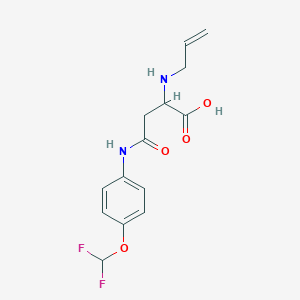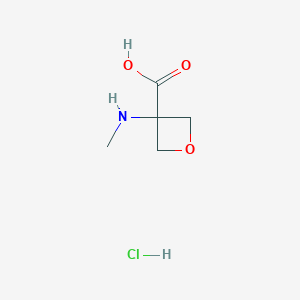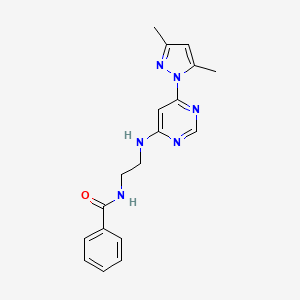
2-Fluoro-5-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a fluorinated aromatic ring, a thiazepane ring system, and a thiophene moiety, which together impart distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoic acid involves multi-step organic reactions. Typically, the synthetic route begins with the preparation of intermediate compounds, such as the fluorinated aromatic ring and the thiazepane ring. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents may include fluorinated benzoic acids, thiophene derivatives, and thiazepane precursors, using catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound, if scaled up, would require optimizing the synthetic route for efficiency and yield. This might involve automated synthesis techniques, continuous flow chemistry, and the use of large-scale reactors to ensure consistent product quality. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: Fluorine atoms on the aromatic ring can participate in nucleophilic or electrophilic substitution reactions.
Oxidation-Reduction Reactions: The thiazepane ring can undergo redox reactions under suitable conditions.
Coupling Reactions: The thiophene moiety can engage in cross-coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Typical reagents used in these reactions include strong nucleophiles or electrophiles for substitution reactions, oxidizing agents like potassium permanganate or reducing agents like sodium borohydride for redox reactions, and palladium catalysts for coupling reactions.
Major Products
Depending on the type of reaction, the products can range from substituted aromatic compounds to oxidized or reduced derivatives of the thiazepane ring. Coupling reactions can yield complex aromatic systems with additional functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could serve as a building block for more complex molecules, given its functional group diversity. It could also be used in studying reaction mechanisms and the behavior of multi-functionalized systems under various conditions.
Biology
In biological research, 2-Fluoro-5-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoic acid might be explored for its potential biological activity. Its structural complexity could interact with biological targets, potentially leading to new therapeutic agents or biological probes.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. The presence of fluorine, sulfur, and nitrogen in the structure suggests potential interactions with various biological macromolecules, potentially leading to new drug candidates.
Industry
In industry, the compound could be used in the development of advanced materials or chemical processes. Its unique structure might impart special properties to materials, such as increased stability or specific reactivity.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of fluorine can increase lipophilicity, enhancing membrane permeability and potentially increasing bioavailability. The sulfur-containing thiazepane ring could participate in redox reactions or form covalent bonds with target proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-(methylsulfonyl)benzoic acid: Lacks the thiazepane and thiophene moieties, making it less complex.
5-Fluoro-2-thiophenecarboxylic acid:
1,4-Thiazepane derivatives: Similar ring system but without the aromatic fluorinated benzoic acid, altering its chemical behavior.
Uniqueness
The combination of a fluorinated aromatic ring, a thiazepane ring, and a thiophene moiety makes 2-Fluoro-5-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoic acid unique. This structural complexity provides a wide range of chemical and biological properties that can be explored for various applications, setting it apart from simpler analogs.
This detailed breakdown covers the synthesis, reactions, applications, and unique characteristics of this compound. Quite a mouthful, but oh so interesting!
Propiedades
IUPAC Name |
2-fluoro-5-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S3/c17-13-4-3-11(10-12(13)16(19)20)25(21,22)18-6-5-15(24-9-7-18)14-2-1-8-23-14/h1-4,8,10,15H,5-7,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYUDMOHOZDYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-methoxy-4-(methylsulfanyl)butyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2961584.png)


amine](/img/structure/B2961594.png)
![N-(4-chlorophenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2961595.png)







